molecular formula C7H9N3 B13538109 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile

2-methyl-2-(1H-pyrazol-3-yl)propanenitrile

Cat. No.: B13538109
M. Wt: 135.17 g/mol
InChI Key: NCGWVTVQACTESZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile typically involves the reaction of 3-amino-1H-pyrazole with 2-bromo-2-methylpropanenitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins. This inhibition can lead to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(1H-pyrazol-3-yl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its ability to inhibit key signaling pathways in cancer cells makes it a promising candidate for further research and development .

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2-methyl-2-(1H-pyrazol-5-yl)propanenitrile

InChI

InChI=1S/C7H9N3/c1-7(2,5-8)6-3-4-9-10-6/h3-4H,1-2H3,(H,9,10)

InChI Key

NCGWVTVQACTESZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC=NN1

Origin of Product

United States

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